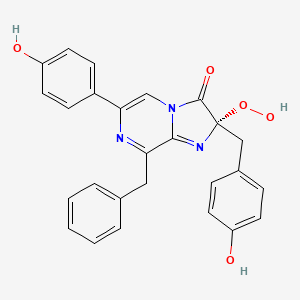
c2-Hydroperoxy-coelenterazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c2-Hydroperoxy-coelenterazine is a derivative of coelenterazine, a luciferin compound found in various bioluminescent marine organisms. This compound plays a crucial role in the bioluminescence of these organisms by participating in light-emitting reactions. This compound is particularly significant due to its involvement in the bioluminescent reactions of photoproteins such as aequorin and obelin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c2-Hydroperoxy-coelenterazine typically involves the modification of coelenterazine at the C-2 positionOne common method involves the reaction of coelenterazine with hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of its applications. the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
c2-Hydroperoxy-coelenterazine undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can participate in oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the hydroperoxy group can yield coelenterazine or other reduced derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts or bases .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield coelenterazine or other reduced forms. Substitution reactions result in the formation of coelenterazine derivatives with different functional groups .
Scientific Research Applications
c2-Hydroperoxy-coelenterazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Bioluminescence Imaging: Used as a substrate in bioluminescent assays to monitor biological processes in vitro and in vivo.
Calcium Ion Detection: Employed in conjunction with photoproteins like aequorin to detect and measure calcium ion concentrations in biological systems.
Drug Screening: Applied in high-throughput screening assays to identify potential drug candidates based on their effects on bioluminescent reactions.
Mechanism of Action
The mechanism of action of c2-Hydroperoxy-coelenterazine involves its role as a substrate in bioluminescent reactions. In the presence of calcium ions, photoproteins such as aequorin bind to this compound, leading to the formation of an intermediate complex. This complex undergoes oxidative decarboxylation, resulting in the emission of light. The molecular targets and pathways involved include the binding of calcium ions to specific sites on the photoprotein, which triggers the bioluminescent reaction .
Comparison with Similar Compounds
c2-Hydroperoxy-coelenterazine is unique among coelenterazine derivatives due to its specific modification at the C-2 position. Similar compounds include:
Coelenterazine: The parent compound, which is widely used in bioluminescent assays and imaging applications.
Coelenterazine h: A derivative with modifications at other positions, known for its enhanced bioluminescent properties.
This compound stands out due to its specific reactivity and applications in bioluminescent systems, making it a valuable tool in scientific research .
Properties
CAS No. |
1161931-09-4 |
|---|---|
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1 |
InChI Key |
HOSWCJDTHOAORT-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)
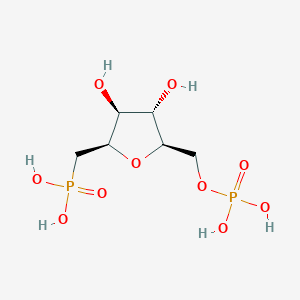
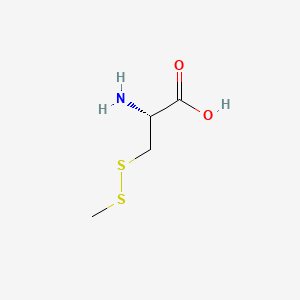
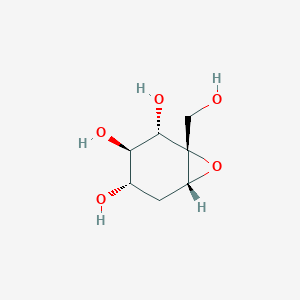
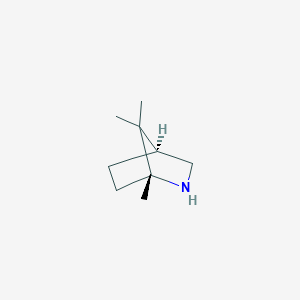
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
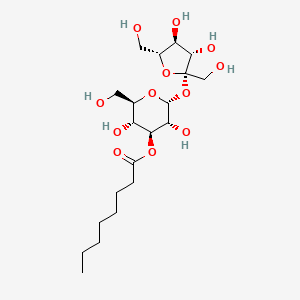
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
